3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one
Description
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
3-amino-4-(2-chlorophenyl)-1-methylazetidin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-13-9(8(12)10(13)14)6-4-2-3-5-7(6)11/h2-5,8-9H,12H2,1H3 |
InChI Key |
PWOBDSLRPMOWOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C1=O)N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Staudinger Ketene-Imine Cycloaddition
The Staudinger reaction, a [2+2] cycloaddition between ketenes and imines, is a cornerstone for β-lactam synthesis. For this compound, the imine precursor would derive from 2-chlorobenzaldehyde and a methylamine derivative. Ketene generation via dehydrohalogenation of acetyl chloride derivatives enables regioselective cyclization. However, controlling stereochemistry at the 3-amino position remains challenging, often requiring chiral auxiliaries or asymmetric catalysis.
Enolate-Mediated Cyclization
Alternative routes employ enolate intermediates. For example, treatment of N-methyl-β-chloroalanine with a base generates an enolate, which undergoes intramolecular nucleophilic attack on an adjacent carbonyl group to form the β-lactam ring. This method benefits from mild conditions but struggles with competing elimination side reactions.
Functionalization of the 3-Amino Group
Introducing the amino group at the 3-position typically occurs post-cyclization due to the sensitivity of β-lactams to nucleophilic attack during ring formation.
Reductive Amination
Reductive amination of a 3-keto intermediate (e.g., 3-oxo-4-(2-chlorophenyl)-1-methylazetidin-2-one) using ammonium acetate and sodium cyanoborohydride provides moderate yields. However, over-reduction to secondary amines and imine byproducts necessitates careful pH control.
Nucleophilic Substitution
Displacement of a 3-leaving group (e.g., bromide or tosylate) with ammonia or an ammonia equivalent offers direct amination. For instance, 3-bromo-4-(2-chlorophenyl)-1-methylazetidin-2-one reacts with aqueous ammonia under high-pressure conditions to yield the target compound. Microwave-assisted methods reduce reaction times but require specialized equipment.
Stereochemical Considerations and Resolution
The 3-amino group introduces a stereocenter, making enantioselective synthesis critical for bioactive applications.
Chiral Pool Synthesis
Starting from L-serine or D-threonine derivatives ensures chirality transfer. For example, L-serine methyl ester is converted to a β-lactam via Mitsunobu cyclization, preserving stereochemistry. Subsequent introduction of the 2-chlorophenyl group via Suzuki-Miyaura coupling retains enantiopurity.
Kinetic Resolution
Enzymatic resolution using lipases or proteases selectively hydrolyzes one enantiomer of a racemic β-lactam ester. Immobilized Candida antarctica lipase B (CAL-B) achieves >90% enantiomeric excess (ee) for (3R)-isomers.
Recent Advances in Catalytic Methods
Transition-metal catalysis has revolutionized β-lactam synthesis, improving efficiency and selectivity.
Palladium-Catalyzed Carbonylation
Palladium complexes (e.g., Pd(OAc)₂ with Xantphos) catalyze carbonylative cyclization of 2-chlorophenyl-substituted propargylamines to form β-lactams under CO atmosphere. This method achieves high atom economy but requires stringent control of CO pressure.
Organocatalytic Asymmetric Synthesis
Proline-derived catalysts enable enantioselective Mannich reactions between aldehydes and imines, forming β-amino aldehydes that cyclize to β-lactams. For this compound, this approach affords up to 85% ee.
Process Optimization and Scalability
Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Biological Activity
3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features an azetidinone core, an amino group, and a chlorophenyl substituent, which contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 224.69 g/mol
The presence of the chlorophenyl group enhances the compound's lipophilicity, allowing for better membrane permeability and interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the amino group and engage in hydrophobic interactions via the chlorophenyl group. These interactions can modulate various biological pathways, influencing cellular functions such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of azetidinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, suggesting that this compound may also demonstrate similar effects.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that azetidinone derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown promising results against human ovarian cancer cell lines, indicating that this compound may also possess anticancer activity .
Study 1: Antiproliferative Activity
A study focused on azetidinone derivatives reported significant antiproliferative effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cell survival . This suggests that this compound could be a candidate for further development in cancer therapy.
Study 2: Structural Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications on the azetidinone ring significantly influence biological activity. The introduction of substituents such as chlorine on the phenyl ring was found to enhance both antimicrobial and anticancer properties. This highlights the importance of structural optimization in developing effective therapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Properties |
|---|---|---|
| This compound | Structure | Anticancer properties |
| 3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one | Structure | Antimicrobial activity |
| 4-Amino-3-chlorophenol | Structure | Potential anti-inflammatory effects |
This table illustrates the diversity in biological activities among similar compounds, emphasizing the unique profile of this compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Azetidin-2-one Family
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Amino vs. Chloro at Position 3: The amino group in the target compound facilitates hydrogen bonding, which may improve solubility and crystal packing compared to chloro-substituted analogs (e.g., derivatives in ). Chloro substituents, while electron-withdrawing, may enhance reactivity toward nucleophilic attack in β-lactam ring-opening reactions.
- This feature is shared with the benzodiazepine derivative in , where the 2-chlorophenyl group contributes to receptor binding affinity.
Hydrogen Bonding and Crystallography
- The amino group in the target compound enables robust hydrogen-bonding networks, as predicted by graph-set analysis . This contrasts with chloro-substituted azetidin-2-ones, where weaker van der Waals interactions dominate.
- Crystallographic characterization of such compounds may employ software like SHELX , though direct evidence for this compound’s crystal structure is lacking.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-4-(2-chlorophenyl)-1-methylazetidin-2-one, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, such as:
- Schiff base formation : Condensation of primary amines with aromatic aldehydes in anhydrous ethanol .
- Cyclization : Reaction with chloroacetyl chloride in dry benzene using triethylamine as a base to form the azetidinone core .
- Functionalization : Introduction of the 2-chlorophenyl group via nucleophilic substitution or coupling reactions.
Q. Yield Optimization :
Q. How can the structural integrity of this compound be confirmed?
Methodology :
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal in designated containers .
- Emergency measures : For eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
Approaches :
- Kinetic studies : Monitor reaction rates under varying temperatures to identify rate-determining steps.
- Isotopic labeling : Use ¹³C-labeled reagents to trace carbonyl group formation during cyclization.
- Computational modeling : Apply DFT (Density Functional Theory) to map energy profiles and transition states for ring closure .
Q. What strategies are effective for assessing the biological activity of this compound?
Methodology :
- In vitro assays :
- Enzyme inhibition : Screen against target enzymes (e.g., bacterial penicillin-binding proteins) using fluorometric or colorimetric substrates.
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MTT assay) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing 2-chlorophenyl with bromophenyl) to correlate structural changes with activity .
Q. How can computational tools predict the compound’s interaction with biological targets?
Workflow :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., bacterial transpeptidases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects.
- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with the β-lactam carbonyl) .
Q. How should researchers resolve contradictions between spectral data and crystallographic results?
Case example : Discrepancies in NH₂ group geometry (NMR vs. X-ray). Solutions :
- Cross-validation : Compare IR/NMR data with computed spectra from crystallographic coordinates (e.g., using Mercury software) .
- Dynamic effects : Account for conformational flexibility in solution (e.g., variable-temperature NMR to detect tautomerism) .
- High-resolution techniques : Use synchrotron X-ray sources to resolve ambiguous electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
